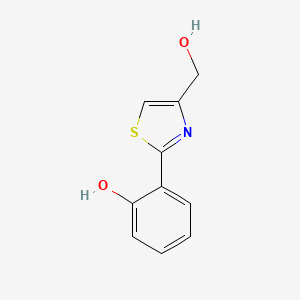

4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

Description

General Overview of Thiazole (B1198619) Derivatives in Organic and Medicinal Chemistry

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, serves as a fundamental scaffold in the realms of organic and medicinal chemistry. nih.govwisdomlib.org This aromatic ring is a core component in numerous naturally occurring molecules, such as Vitamin B1 (Thiamine), and a vast array of synthetic compounds with significant therapeutic value. nih.gov The versatility of the thiazole nucleus is demonstrated by its presence in widely used drugs, including the antibiotic Penicillin, the antiretroviral agent Ritonavir, and the anticancer drug Tiazofurin. nih.gov

The scientific community has extensively recognized thiazole derivatives for their broad spectrum of pharmacological activities. bohrium.com These compounds are investigated for their potential as therapeutic agents across various disease categories.

Table 1: Reported Pharmacological Activities of Thiazole Derivatives

| Pharmacological Activity | Examples / Context | Source |

|---|---|---|

| Antimicrobial | Includes antibacterial and antifungal properties. Found in drugs like Sulfazole. | nih.govnih.gov |

| Anticancer | A key area of research, with some derivatives showing potent cytotoxic activity against cancer cell lines. | wisdomlib.orgnih.gov |

| Anti-inflammatory | Certain thiazole derivatives have demonstrated significant anti-inflammatory effects. | nih.gov |

| Antiviral | The thiazole ring is a component of antiretroviral drugs like Ritonavir, used in HIV/AIDS treatment. | nih.gov |

| Antioxidant | Novel derivatives have been synthesized and shown to have potent antioxidant capabilities. | wisdomlib.org |

The ongoing exploration of thiazole derivatives is driven by the need to develop new molecules with improved potency, lower toxicity, and favorable pharmacokinetic profiles to combat challenges like increasing drug resistance. bohrium.com

Structural Uniqueness of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

The compound 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- possesses a distinct molecular architecture that underpins its chemical properties and research interest. Its structure is composed of three key components: a central 1,3-thiazole ring, a 2-hydroxyphenyl group attached at position 2, and a methanol (B129727) group (-CH₂OH) at position 4.

Table 2: Key Structural Features of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

| Structural Component | Position on Thiazole Ring | Significance |

|---|---|---|

| 2-hydroxyphenyl group | Position 2 | The phenolic hydroxyl group can form an intramolecular hydrogen bond with the nitrogen atom of the thiazole ring. This interaction influences the molecule's conformation and can lead to unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT). rsc.org |

| Methanol group (-CH₂OH) | Position 4 | This functional group provides a site for potential hydrogen bonding, which can influence solubility and interactions with biological targets. It also offers a reactive handle for further synthetic modifications. |

The specific arrangement of the 2-hydroxyphenyl substituent is particularly noteworthy. In similar structures, the proximity of the phenolic proton to the thiazole nitrogen facilitates an excited-state intramolecular proton transfer (ESIPT). rsc.org This phenomenon results in a large Stokes shift, a property that is highly desirable for applications in fluorescent probes and materials science. rsc.org

Research Significance and Academic Context of Thiazole-Phenyl-Methanol Scaffolds

The thiazole-phenyl-methanol scaffold represents a convergence of three important pharmacophores, making it a significant area of academic and industrial research. The thiazole ring is a celebrated motif in drug discovery due to its vast biological importance. nih.govnih.gov The phenyl group, particularly when substituted with a hydroxyl group, is a common feature in many biologically active compounds and can engage in various intermolecular interactions, including hydrogen bonding and π-π stacking. nih.gov

The inclusion of a methanol group adds another layer of functionality. It can act as a hydrogen bond donor or acceptor, potentially enhancing the binding affinity of the molecule to biological targets like enzymes or receptors. Furthermore, the hydroxyl group can be a site for metabolic processes or a point for synthetic elaboration to create libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov

Research on related structures highlights the potential of this scaffold. For instance, [4-(2-hydroxyphenyl)thiazol-2-yl]methanones have been synthesized as potential inhibitors of type III secretion in Gram-negative bacteria, demonstrating the utility of the 2-(2-hydroxyphenyl)thiazole core in developing new antibacterial agents. nih.gov Other studies on 2-aryl-thiazole derivatives have revealed their potential as anticancer and antimicrobial agents. researchgate.netresearchgate.net

Scope and Objectives of Current Research on 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

The primary objective of contemporary research on 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- is to synthesize and characterize this specific molecule and to thoroughly evaluate its potential applications. The scope of this research is multi-faceted, driven by the unique structural features of the compound.

Key research objectives include:

Synthesis and Characterization: Developing efficient and novel synthetic routes to produce the compound and its derivatives. researchgate.net Full characterization using modern spectroscopic and analytical techniques (e.g., NMR, Mass Spectrometry, X-ray crystallography) is essential to confirm its structure. rsc.org

Biological Activity Screening: Investigating the compound's potential as a therapeutic agent. Based on the known activities of related thiazole derivatives, screening efforts are often focused on its antimicrobial (antibacterial and antifungal), anticancer, antioxidant, and anti-inflammatory properties. wisdomlib.orgnih.govnih.gov

Exploration of Photophysical Properties: Due to the presence of the 2-(2-hydroxyphenyl) moiety, a significant research goal is to investigate its fluorescent properties. rsc.org This includes studying the potential for ESIPT and evaluating its utility as a fluorescent probe, sensor, or component in optoelectronic materials.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- to understand how modifications to the phenyl ring, the methanol group, or the thiazole core affect its biological activity or physical properties. nih.gov This is crucial for optimizing the scaffold to develop new lead compounds for drug discovery or high-performance materials. rsc.org

Ultimately, the research aims to harness the unique chemical and physical properties of the thiazole-phenyl-methanol scaffold to develop novel molecules with practical applications in medicine and materials science.

Properties

CAS No. |

154037-50-0 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenol |

InChI |

InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-4,6,12-13H,5H2 |

InChI Key |

BOSGDCHVRSIZSY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2'-hydroxyphenyl)-4-hydroxymethylthiazole aeruginol |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Thiazolemethanol, 2 2 Hydroxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

In the ¹H NMR spectrum of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, distinct signals are expected for the protons of the thiazole (B1198619) ring, the hydroxyphenyl group, and the methanol (B129727) substituent. The aromatic protons of the 2-hydroxyphenyl group would typically appear as a complex multiplet in the downfield region, characteristic of substituted benzene (B151609) rings. The thiazole ring proton is expected to appear as a singlet. The methylene (B1212753) protons of the methanol group would likely present as a singlet, and the hydroxyl protons from both the phenol (B47542) and methanol groups would also be observed, with their chemical shifts being sensitive to solvent and concentration.

For a structurally similar compound, (2-p-tolyl-thiazol-4-yl)-methanol, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 7.82 (d, J = 8 Hz, 2H), 7.27 (s, 1H), 7.2 (d, J = 8 Hz, 2H), 4.8 (s, 2H), 3.1 (brs, 1H, OH), 2.4 (s, 3H, CH₃). chemicalbook.com This provides a reference for the expected chemical shifts of the thiazole and methanol protons in the target compound.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Hydroxyphenyl-H | 6.8 - 7.8 | Multiplet |

| Thiazole-H | ~7.3 | Singlet |

| CH₂ (Methanol) | ~4.8 | Singlet |

| OH (Phenol) | Variable | Singlet (broad) |

| OH (Methanol) | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- would give a distinct signal. The spectrum would show signals for the carbons of the thiazole ring, with the carbon atom adjacent to the sulfur and nitrogen atoms appearing at a characteristic chemical shift. The carbons of the hydroxyphenyl group would also have distinct signals, with the carbon bearing the hydroxyl group being significantly influenced. The methanol carbon would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (Thiazole) | 160 - 170 |

| C-S (Thiazole) | 140 - 150 |

| CH (Thiazole) | 110 - 120 |

| C-OH (Hydroxyphenyl) | 150 - 160 |

| Aromatic CH (Hydroxyphenyl) | 115 - 135 |

| C-C (Hydroxyphenyl-Thiazole) | 120 - 130 |

| CH₂ (Methanol) | 60 - 70 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to assign the protons within the hydroxyphenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the hydroxyphenyl ring and the thiazole ring, as well as the attachment of the methanol group to the thiazole ring.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl groups (both phenolic and alcoholic), the C-H stretching of the aromatic and thiazole rings, the C=N and C=C stretching of the thiazole and benzene rings, and the C-O stretching of the alcohol and phenol.

For the related compound (2-p-tolyl-thiazol-4-yl)-methanol, the following IR data (KBr) has been reported: 3436 cm⁻¹ (O-H stretch), 2929 cm⁻¹ (aliphatic C-H stretch), 1649, 1454 cm⁻¹ (C=C stretch, phenyl), and 1152 cm⁻¹ (C-O stretch). chemicalbook.com

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol & Alcohol) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic/Thiazole) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Alcohol/Phenol) | 1000 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The mass spectrum of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the methanol group, and fragmentation of the thiazole and hydroxyphenyl rings.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- (C₁₀H₉NO₂S), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Data

| Analysis | Predicted Value |

| Molecular Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| Exact Mass [M+H]⁺ | 208.0427 |

Analysis of Fragmentation Pathways to Confirm Structural Integrity

Mass spectrometry is a powerful tool for elucidating molecular structure by analyzing the fragmentation patterns of a compound upon ionization. For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, electron impact (EI) ionization would be expected to produce a distinct molecular ion peak (M•+) and a series of fragment ions that are characteristic of its structural motifs. The analysis of these fragments allows for the confirmation of the compound's connectivity and integrity.

The primary fragmentation processes for this molecule would likely involve cleavages at the most labile bonds and rearrangements to form stable ions. Key expected fragmentation pathways include:

Alpha-Cleavage at the Methanol Group: The bond between the thiazole ring and the hydroxymethyl group (CH₂OH) is susceptible to cleavage. Loss of the hydroxymethyl radical (•CH₂OH, 31 Da) would yield a stable 2-(2-hydroxyphenyl)thiazol-4-yl cation.

Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, particularly from the hydroxymethyl substituent.

Cleavage of the Thiazole Ring: The thiazole ring itself can undergo characteristic cleavage. Studies on similar 2-substituted-4-arylthiazoles have shown that a 1,2-cleavage of the thiazole ring is a prominent fragmentation route. nih.gov This would involve the breaking of the S1-C2 and N3-C4 bonds, leading to the formation of distinct radical cations.

Fragmentation of the Hydroxyphenyl Moiety: The 2-(2-hydroxyphenyl) group can undergo fragmentation, such as the loss of a carbon monoxide (CO, 28 Da) radical from the phenolic ring, a common process for phenols.

Benzylic-type Cleavage: The bond between the thiazole C2 and the hydroxyphenyl ring is a point of potential cleavage. This would lead to the formation of a 2-hydroxyphenyl cation and a 4-(hydroxymethyl)thiazole radical, or vice versa, depending on which fragment retains the charge.

A summary of plausible key fragments and their origins is presented in the table below.

| Proposed Fragment Ion | m/z (Calculated) | Proposed Fragmentation Pathway |

|---|---|---|

| [M]•+ | 207 | Molecular Ion |

| [M - H₂O]•+ | 189 | Loss of water from the hydroxymethyl group |

| [M - •CH₂OH]+ | 176 | Loss of the hydroxymethyl radical |

| [M - CO]•+ | 179 | Loss of carbon monoxide from the hydroxyphenyl ring |

| [C₇H₅O]+ | 105 | Fragment corresponding to a benzoyl-type cation after rearrangement |

| [C₄H₄NOS]+ | 114 | Fragment corresponding to the 4-(hydroxymethyl)thiazole cation after cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems. The structure of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- contains a conjugated system formed by the phenyl ring and the thiazole ring, which is expected to give rise to characteristic absorption bands in the UV region.

The spectrum is anticipated to be dominated by high-energy π → π* transitions. researchgate.netresearchgate.net These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π) molecular orbitals within the conjugated aromatic system. The presence of heteroatoms (N, S, O) also introduces the possibility of n → π transitions, which involve the promotion of an electron from a non-bonding orbital (n) to an anti-bonding (π) orbital. These transitions are typically of lower intensity than π → π transitions.

For closely related 2-(2'-hydroxyphenyl)thiazole and 2-(2'-hydroxyphenyl)benzothiazole (HBT) systems, the absorption spectra are influenced by an intramolecular hydrogen bond between the phenolic hydroxyl group and the thiazole nitrogen atom. researchgate.netnih.gov This interaction can facilitate a process known as Excited-State Intramolecular Proton Transfer (ESIPT), where upon photoexcitation, the proton from the hydroxyl group is transferred to the nitrogen atom. researchgate.netacs.org This process can influence the electronic structure and result in unique photophysical properties. Extending the π-conjugation in such systems typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra. researchgate.netnih.gov

The expected electronic transitions and their corresponding spectral regions are detailed in the table below.

| Expected λmax Range (nm) | Electronic Transition | Chromophore Involved |

|---|---|---|

| ~280-350 nm | π → π | Conjugated 2-(2-hydroxyphenyl)thiazole system |

| ~230-270 nm | π → π | Localized transitions within the phenyl and thiazole rings |

| >350 nm (low intensity) | n → π* | Lone pair electrons on N, S, and O atoms |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

While a specific crystal structure for 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- is not available, analysis of closely related analogs, such as other substituted 2-phenylthiazole (B155284) derivatives, allows for a detailed prediction of its solid-state molecular architecture. mdpi.com

The molecule is expected to adopt a largely planar conformation to maximize the π-conjugation between the hydroxyphenyl ring and the thiazole ring. A key structural feature would be the formation of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the nitrogen atom of the thiazole ring. This interaction creates a stable pseudo-six-membered ring, which significantly influences the molecule's geometry and electronic properties, and is a prerequisite for the ESIPT phenomenon. researchgate.netresearchgate.net

In the solid state, intermolecular interactions would play a crucial role in the crystal packing. The hydroxymethyl group at the C4 position and the phenolic hydroxyl group are capable of acting as both hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds, connecting adjacent molecules into chains, sheets, or a three-dimensional framework. Furthermore, π-π stacking interactions between the flat aromatic rings of neighboring molecules are expected, further stabilizing the crystal lattice.

The table below summarizes the expected structural parameters based on data from analogous compounds.

| Structural Parameter | Expected Value | Comment |

|---|---|---|

| C-S Bond Lengths (Thiazole) | ~1.70 - 1.75 Å | Typical for thiazole rings. |

| C-N Bond Lengths (Thiazole) | ~1.30 - 1.40 Å | Indicative of partial double bond character. |

| Dihedral Angle (Phenyl-Thiazole) | < 20° | Near-planar arrangement to facilitate conjugation. |

| Intramolecular H-Bond (O-H···N) | ~1.8 - 2.0 Å (H···N distance) | Confirms the formation of a stable pseudo-six-membered ring. |

| Intermolecular Interactions | H-bonding, π-π stacking | Governs the crystal packing and solid-state properties. |

Based on a thorough review of available scientific literature, specific computational and theoretical investigation data for the compound "4-Thiazolemethanol, 2-(2-hydroxyphenyl)-" is not available. Published research articles containing the requisite data for Density Functional Theory (DFT) calculations—such as geometry optimization, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, and predicted spectroscopic parameters—or for Molecular Dynamics (MD) simulations pertaining specifically to this molecule could not be located.

Therefore, it is not possible to generate an article with scientifically accurate, citable data and detailed research findings as requested in the provided outline. Constructing such an article without specific studies on "4-Thiazolemethanol, 2-(2-hydroxyphenyl)-" would require extrapolation from dissimilar molecules, which would be scientifically unsound and speculative.

Computational and Theoretical Investigations of 4 Thiazolemethanol, 2 2 Hydroxyphenyl

Molecular Dynamics (MD) Simulations

Dynamic Behavior and Conformational Ensemble Analysis

The static representation of a molecule belies its complex dynamic nature. To understand the full range of shapes a molecule can adopt, computational chemists employ techniques such as molecular dynamics (MD) simulations. An MD simulation of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- would involve calculating the forces between atoms and using these forces to predict their motions over time. This generates a trajectory that maps out the molecule's conformational landscape.

Table 1: Illustrative Conformational Analysis of Key Dihedral Angles

| Dihedral Angle | Description | Predicted Stable Conformations (°) |

|---|---|---|

| θ1 | C(phenyl)-C(phenyl)-C(thiazole)-N(thiazole) | 0 ± 30, 180 ± 30 |

| θ2 | C(phenyl)-C(thiazole)-C(thiazole)-C(methanol) | 60, 180, -60 |

Note: This table is illustrative and based on typical rotational barriers for similar chemical moieties. Actual values would be determined from detailed quantum mechanical calculations.

Solvent Effects on Molecular Conformation and Stability

The surrounding solvent can have a profound impact on the conformational preferences and stability of a molecule. rsc.org Computational studies can model these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute.

For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, a polar protic solvent like water would be expected to form hydrogen bonds with the hydroxyl groups of both the phenyl and methanol (B129727) moieties, as well as the nitrogen and sulfur atoms of the thiazole (B1198619) ring. These interactions would likely stabilize more extended conformations of the molecule. In contrast, a nonpolar solvent would favor more compact, intramolecularly hydrogen-bonded structures. Solvatochromic studies on related thiazole-hydrazone derivatives have shown shifts in UV-Visible absorption spectra with varying solvent polarity, indicating changes in the electronic structure that are coupled to conformational changes. researchgate.net

Table 2: Predicted Relative Stability in Different Solvents

| Solvent | Dielectric Constant | Predominant Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Water | 78.4 | Extended, solvent-exposed | 0 (Reference) |

| Methanol | 32.7 | Extended | +0.5 |

| Chloroform | 4.8 | Compact, intramolecular H-bonding | +1.2 |

Note: This table presents a hypothetical energy landscape. The relative energies are illustrative and would be quantified through quantum chemical calculations in the respective solvent models.

Theoretical Studies on Ligand-Receptor Interactions and Molecular Docking

Understanding how a molecule like 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- might interact with biological macromolecules is a key aspect of computational analysis. Molecular docking is a powerful tool for predicting the preferred binding orientation of a ligand to a receptor. impactfactor.orgnih.govnih.govsemanticscholar.orgjournaljpri.com

Binding Site Predictions and Interaction Profiling with Model Receptors

Molecular docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on a scoring function that approximates the binding free energy. For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, the hydroxyphenyl group could act as a hydrogen bond donor and acceptor, while the thiazole ring can participate in π-π stacking or hydrophobic interactions. nih.gov The methanol group provides an additional hydrogen bonding site.

In a hypothetical docking study against a model kinase receptor, for instance, the hydroxyphenyl moiety might interact with the hinge region, a common binding motif for kinase inhibitors. The thiazole ring could then be positioned to interact with hydrophobic residues in the active site. The specific interactions would be highly dependent on the topology and amino acid composition of the binding pocket.

Table 3: Illustrative Interaction Profile with a Model Kinase Receptor

| Ligand Moiety | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| 2-hydroxyphenyl OH | Asp145 | Hydrogen Bond (Donor) | 2.1 |

| 2-hydroxyphenyl OH | Glu102 | Hydrogen Bond (Acceptor) | 2.5 |

| Thiazole Ring | Phe80 | π-π Stacking | 3.8 |

Note: This table is a hypothetical representation of a docking result. The specific residues and distances would be generated from an actual molecular docking simulation.

Energy Landscape Analysis of Molecular Recognition Processes

The process of a ligand binding to a receptor can be described by an energy landscape. The native, bound conformation of the ligand-receptor complex resides in a deep energy well. Computational methods, such as molecular dynamics simulations of the complex and free energy calculation methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be used to explore this landscape.

These analyses can reveal the key energetic contributions to binding, distinguishing between electrostatic and van der Waals interactions, for example. For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, the hydrogen bonds formed by its hydroxyl groups would likely be a major driving force for binding affinity. The stability of these interactions, as well as the conformational changes required for both the ligand and receptor to achieve the optimal binding pose, are critical components of the molecular recognition process. dergipark.org.tr Theoretical studies on similar ligand-receptor systems have provided detailed, atomistic pictures of these binding events. nih.gov

Table 4: Illustrative Compound Names

| Compound Name |

|---|

| 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- |

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole |

| Thiazole-hydrazone |

| 4-(pyren-1-yl)thiazol-2-amine |

| 4,6-dinitrobenzofuroxan |

| 5,10,15-triphenyl-20-(4-hydroxyphenyl)porphyrin |

Chemical Reactivity and Derivatization Studies of 4 Thiazolemethanol, 2 2 Hydroxyphenyl

Reactions Involving the 4-Thiazolemethanol Hydroxyl Group

The primary alcohol attached to the C4 position of the thiazole (B1198619) ring is a versatile functional handle for various chemical transformations. Its reactions are characteristic of primary aliphatic alcohols, including esterification, etherification, and oxidation.

The primary hydroxyl group can be readily converted into an ester. This transformation is valuable for modifying the compound's polarity and biological activity. Standard esterification methods are applicable. rug.nl For example, the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed. rug.nl Alternatively, for more sensitive substrates or milder conditions, the alcohol can be treated with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. rug.nl The use of coupling agents can also facilitate ester formation.

Table 1: Representative Esterification Reactions of the Methanol (B129727) Group

| Reagent | Reaction Type | Product |

| Acetic Anhydride (B1165640) | Acylation | 4-Acetoxymethyl-2-(2-hydroxyphenyl)thiazole |

| Benzoyl Chloride | Acylation | 4-Benzoyloxymethyl-2-(2-hydroxyphenyl)thiazole |

| Propanoic Acid / H+ | Fischer Esterification | 4-Propanoyloxymethyl-2-(2-hydroxyphenyl)thiazole |

Ether derivatives can be synthesized through reactions like the Williamson ether synthesis. This involves deprotonating the primary alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given that the molecule also contains a more acidic phenolic proton, selective etherification of the primary alcohol requires careful selection of reagents and conditions, potentially involving a protecting group strategy for the phenol (B47542).

The primary alcohol of the 4-thiazolemethanol group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Oxidation to Aldehyde : The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, in an anhydrous solvent allows for the controlled oxidation to be stopped at the aldehyde stage, yielding 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO4), chromic acid (Jones reagent), or sodium hypochlorite (B82951) in the presence of a catalyst, will fully oxidize the primary alcohol to a carboxylic acid. This reaction produces 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid, a compound that has been identified in the natural products database. nih.gov

Table 2: Oxidation Products of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

| Oxidizing Agent | Product | Functional Group |

| Pyridinium Chlorochromate (PCC) | 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde | Aldehyde |

| Potassium Permanganate (KMnO4) | 2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | Carboxylic Acid |

Reactions of the 2-(2-Hydroxyphenyl) Moiety

The 2-(2-hydroxyphenyl) portion of the molecule contains two reactive sites: the aromatic phenyl ring and the phenolic hydroxyl group.

The phenolic hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). rhhz.net The position para to the hydroxyl group (C5') and the open ortho position (C3') are electronically activated and are the most likely sites for substitution. The thiazole ring, being attached at C1', may exert some steric hindrance and electronic effects on the reactivity of the phenyl ring. rhhz.net Typical EAS reactions that could be performed include:

Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or molecular bromine can introduce halogen atoms at the activated positions.

Nitration : Treatment with nitric acid in the presence of sulfuric acid would likely lead to the introduction of a nitro group, primarily at the C5' position.

Friedel-Crafts Reactions : Acylation or alkylation of the ring can be achieved, although the presence of the phenolic hydroxyl group can complicate these reactions by coordinating with the Lewis acid catalyst.

The phenolic hydroxyl group is more acidic than the primary alcohol, allowing for selective reactions under specific conditions. researchgate.net

Alkylation : The phenolic proton can be selectively removed by a moderately strong base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophile can then be alkylated using an alkyl halide. This strategy has been used in closely related structures, such as (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid, where the phenolic hydroxyl was alkylated under Mitsunobu conditions to form polyether derivatives. nih.gov This highlights the feasibility of selective alkylation at this position. nih.govnih.gov

Acylation : The phenolic group can be readily acylated to form phenyl esters. This can be achieved using acyl chlorides or anhydrides in the presence of a base. rsc.org Recent advancements have shown that phenolic hydroxyl groups can be selectively acylated using aldehydes under photoinduced radical conditions, leaving aliphatic hydroxyl groups untouched. researchgate.net This method offers a mild and specific route for the functionalization of the phenol. researchgate.net

Table 3: Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Example |

| Alkylation | 1) K2CO3 2) Methyl Iodide | [4-(Hydroxymethyl)thiazol-2-yl]phenyl methyl ether |

| Acylation | Acetic Anhydride / Pyridine | 2-[2-(4-Hydroxymethyl)thiazolyl]phenyl acetate |

| Mitsunobu Alkylation | Diisopropyl azodicarboxylate / PPh3 / Alcohol | O-alkylated ether derivative |

Chemical Modifications of the Thiazole Heterocycle

The thiazole ring in 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the substituents at positions 2 and 4. The nitrogen atom generally deactivates the ring towards electrophilic attack, while the sulfur atom can act as an electron donor. The 2-(2-hydroxyphenyl) group, being an aryl substituent, and the 4-hydroxymethyl group also modulate the electron density and steric accessibility of the thiazole nucleus.

Electrophilic Substitution: In general, electrophilic substitution on the thiazole ring is less facile than on more electron-rich aromatic systems like benzene (B151609). When such reactions do occur, the position of attack is dictated by the directing effects of the existing substituents. For a 2,4-disubstituted thiazole, the C5 position is the most likely site for electrophilic attack, provided it is unsubstituted. The electron-donating character of the sulfur atom directs electrophiles to this position. The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at the C5 position, even under mild conditions. rhhz.net

Nucleophilic Substitution: The thiazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or through the formation of a quaternary thiazolium salt. However, the hydroxymethyl group at the C4 position provides a handle for nucleophilic substitution reactions. Conversion of the hydroxyl group to a good leaving group, such as a tosylate or a halide, would render the C4-methyl carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, significantly expanding the chemical diversity of derivatives obtainable from 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-.

Analytical Derivatization for Enhanced Detection and Separation

The presence of two hydroxyl groups—one phenolic and one alcoholic—in 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- makes it a polar and relatively non-volatile compound. These characteristics can pose challenges for certain analytical techniques, particularly gas chromatography (GC), which requires analytes to be thermally stable and volatile. Chemical derivatization is a crucial strategy to overcome these limitations by converting the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups. This enhances chromatographic peak shape, improves resolution, and can increase detection sensitivity.

Silylation is a widely employed derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. The reaction involves the replacement of the active hydrogen with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability, making it amenable to GC analysis.

For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, both the phenolic and the alcoholic hydroxyl groups are susceptible to silylation. A variety of silylating agents can be used, with the choice depending on the reactivity of the hydroxyl groups and the desired reaction conditions.

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Target Functional Groups |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 60-80°C, 15-60 min | Alcohols, Phenols, Carboxylic acids |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | 60-100°C, 15-30 min | Alcohols, Phenols, Amines |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | 60-100°C, 30-60 min | Alcohols, Phenols (forms more stable TBDMS ethers) |

The derivatization of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- with a silylating agent like BSTFA or MSTFA, often in the presence of a catalyst such as trimethylchlorosilane (TMCS), would yield the corresponding di-trimethylsilyl ether. This derivative would exhibit a significantly longer retention time on a nonpolar GC column compared to the underivatized compound, moving its peak away from the solvent front and volatile interferences. The mass spectrum of the silylated derivative would also be characteristic, often showing a prominent molecular ion and fragment ions resulting from the loss of methyl groups or the entire silyl moiety, which aids in structural confirmation.

Acylation is another effective derivatization strategy for hydroxyl-containing compounds, involving the introduction of an acyl group (e.g., acetyl, trifluoroacetyl) to form an ester. This transformation masks the polar hydroxyl groups, leading to increased volatility and improved chromatographic behavior. Acylation can be particularly advantageous for enhancing detection by electron capture detection (ECD) if a halogenated acyl group is introduced.

For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, both hydroxyl groups can be acylated. The phenolic hydroxyl is generally more acidic and can be acylated under milder conditions than the primary alcohol. However, with appropriate reagents and catalysts, derivatization of both groups can be achieved.

| Acylating Agent | Catalyst (if required) | Typical Reaction Conditions | Resulting Derivative |

| Acetic Anhydride | Pyridine, 4-DMAP | Room temp. to 60°C | Acetate ester |

| Trifluoroacetic Anhydride (TFAA) | None (highly reactive) | 0°C to room temp. | Trifluoroacetate ester |

| Pentafluoropropionic Anhydride (PFPA) | None (highly reactive) | 0°C to room temp. | Pentafluoropropionate ester |

The resulting di-acylated derivative of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- would be more volatile and exhibit better peak shape in GC analysis. Furthermore, acylation can be used to improve separations in high-performance liquid chromatography (HPLC), particularly in reverse-phase mode, by increasing the hydrophobicity of the analyte and thus its retention on the nonpolar stationary phase. The choice of acylating agent can be tailored to the specific analytical need; for instance, using a fluorinated anhydride like TFAA can significantly enhance sensitivity in GC-MS analysis.

Alkylation involves the introduction of an alkyl group to replace the active hydrogen of a hydroxyl group, forming an ether. This derivatization method also serves to decrease the polarity and increase the volatility of the analyte. A key advantage of alkylation is the potential for selectivity, as the reaction conditions can sometimes be tuned to favor the derivatization of one type of hydroxyl group over another. For instance, the more acidic phenolic hydroxyl group of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- can often be selectively alkylated under basic conditions, leaving the less acidic alcoholic hydroxyl group intact. nih.gov

| Alkylating Agent | Base | Typical Reaction Conditions | Notes |

| Methyl Iodide | K₂CO₃, NaH | Room temp. to reflux | Can methylate both hydroxyls, but selectivity is possible. |

| Dimethyl Sulfate | K₂CO₃, NaOH | Room temp. to reflux | A potent methylating agent. |

| Pentafluorobenzyl Bromide (PFBBr) | K₂CO₃ | 60-80°C | Introduces a strongly electron-capturing group for ECD. |

Selective alkylation can be a powerful tool for structural elucidation and for creating derivatives with specific detection properties. For example, derivatization with pentafluorobenzyl bromide (PFBBr) introduces a pentafluorobenzyl group that makes the derivative highly sensitive to electron capture detection (ECD), allowing for trace-level analysis. The ability to selectively alkylate the phenolic hydroxyl over the alcoholic hydroxyl can also provide valuable information about the structure of the parent compound and can be exploited to create derivatives with tailored chromatographic properties.

Coordination Chemistry of 4 Thiazolemethanol, 2 2 Hydroxyphenyl

Ligand Properties of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

The coordination behavior of an organic molecule is fundamentally dictated by its structural and electronic properties. For 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, the arrangement of heteroatoms and functional groups provides multiple potential sites for interaction with metal ions.

Identification of Potential Donor Atoms (Nitrogen, Oxygen, Sulfur)

The structure of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- contains three types of potential donor atoms:

Nitrogen: The thiazole (B1198619) ring contains a nitrogen atom which possesses a lone pair of electrons, making it a potential coordination site.

Oxygen: The compound has two hydroxyl groups, one phenolic and one alcoholic (from the methanol (B129727) group). The oxygen atoms of these groups are also electron-rich and can act as donor atoms.

Sulfur: The thiazole ring also includes a sulfur atom. While sulfur can coordinate to metal ions, its donor ability is often influenced by the nature of the metal ion (soft vs. hard acid-base theory).

The presence of these multiple donor atoms suggests that 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- can act as a multidentate ligand.

Chelation Possibilities and Ring Strain Considerations

The spatial arrangement of the donor atoms in 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- allows for the formation of chelate rings upon coordination to a metal ion. Chelation, the formation of a ring structure between a ligand and a central metal atom, generally leads to more stable complexes compared to coordination with monodentate ligands.

Potential chelation modes for this ligand could involve:

Coordination through the phenolic oxygen and the thiazole nitrogen, forming a five-membered chelate ring.

Coordination involving the alcoholic oxygen and the thiazole nitrogen.

The stability of the resulting chelate rings is influenced by factors such as ring size. Five- and six-membered chelate rings are generally the most stable, as they minimize ring strain. The formation of a five-membered ring involving the phenolic oxygen and thiazole nitrogen is a highly probable coordination mode for this ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Reactions with Transition Metal Ions

Research has shown that thiazole-containing ligands can react with a variety of transition metal ions to form stable coordination complexes. orientjchem.orgnih.gov The synthesis of complexes with 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- would likely follow similar procedures, where the ligand is dissolved in a solvent like ethanol (B145695) or methanol and mixed with a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates). orientjchem.orgnih.gov The reaction mixture is often stirred and may require heating to facilitate the complex formation. orientjchem.org The resulting solid complexes can then be isolated by filtration.

Spectroscopic Characterization of Coordination Compounds (e.g., IR, UV-Vis, EPR)

Once synthesized, the coordination compounds are characterized using various spectroscopic techniques to confirm the coordination of the ligand to the metal ion and to understand the electronic and geometric environment of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. A comparison of the IR spectrum of the free ligand with that of the metal complex reveals shifts in the vibrational frequencies of the functional groups involved in coordination. For instance, a shift in the ν(C=N) stretching frequency of the thiazole ring would indicate the involvement of the nitrogen atom in coordination. nih.gov Similarly, changes in the stretching frequencies of the O-H and C-O bonds would confirm the participation of the hydroxyl groups.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands that can be assigned to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. mdpi.com These transitions are sensitive to the coordination geometry around the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy is used to provide detailed information about the oxidation state and the coordination environment of the metal ion.

Structural Elucidation of Metal Complexes (e.g., Geometry, Coordination Environment)

The precise arrangement of the ligand around the central metal ion, including the coordination number and geometry, is determined through techniques like single-crystal X-ray diffraction. This method provides definitive information on bond lengths and angles within the complex. Based on studies of similar thiazole-containing ligands, various geometries such as octahedral, tetrahedral, or square planar could be expected depending on the metal ion and the stoichiometry of the complex. nih.govmdpi.com For example, computational studies on related metal complexes have been used to predict optimized geometries. mdpi.com

Stability and Thermodynamics of Complex Formation

The 2-(2-hydroxyphenyl)thiazole moiety typically acts as a bidentate ligand, coordinating to a metal ion through the deprotonated phenolic oxygen and the nitrogen atom of the thiazole ring to form a stable five-membered chelate ring. The stability of these complexes is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent, and the temperature.

Studies on related Schiff bases derived from salicylaldehydes (containing the key 2-hydroxyphenyl group) and various amines show a stability order for divalent transition metal complexes that often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). core.ac.uk This trend is attributed to the decrease in ionic radii across the period and the ligand field stabilization energy, which is maximal for Cu(II). For instance, the stepwise stability constants (log K₁) for complexes of a Schiff base derived from salicylaldehyde (B1680747) and m-aminophenol demonstrate this trend. core.ac.uk

Table 1: Stepwise Stability Constants (log K₁) of Metal Complexes with a Salicylaldehyde-derived Schiff Base in 50% Ethanol

| Metal Ion | log K₁ |

|---|---|

| Mn(II) | 4.85 |

| Co(II) | 6.40 |

| Ni(II) | 6.70 |

| Cu(II) | 8.80 |

| Zn(II) | 5.85 |

Data from a related Schiff base ligand to illustrate typical stability trends. core.ac.uk

Electrochemical Properties of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- Metal Complexes

The electrochemical behavior of metal complexes derived from 2-(2-hydroxyphenyl)thiazole and its analogues is of great interest, as these complexes can exhibit rich redox chemistry. The coordination of the ligand to a metal center can significantly alter the redox potentials of both the metal ion and the ligand itself. Cyclic voltammetry (CV) is a primary technique used to investigate these properties, revealing information about oxidation and reduction processes.

The ligand itself can be redox-active. However, in its metal complexes, the redox activity is often centered on the metal ion. The formal potential of the M(n+)/M((n-1)+) couple is influenced by the electron-donating or -withdrawing nature of the ligand and the geometry of the complex. The nitrogen and oxygen donor atoms of the 2-(2-hydroxyphenyl)thiazole framework generally stabilize higher oxidation states of the metal ion.

Studies on related systems have demonstrated this modulation of redox properties. For example, the cyclic voltammetry of copper and vanadyl complexes with thiazole-containing ligands has been investigated to understand their redox behavior. researchgate.net The electrochemical properties of oxovanadium(V) complexes with hydroxyphenyl-1,2,4-triazole-based ligands were found to be tunable by altering the pH, which affects the protonation state of the ligand. mdpi.com

In a study of dinuclear Cu(II), Fe(II), and Ni(II) complexes with a pyridazine-based ligand containing pyrazolyl donors, cyclic voltammetry revealed quasi-reversible, one-electron transfer processes. analis.com.my The redox potentials for these processes are indicative of the stability of the different oxidation states of the metal centers within the coordination environment provided by the ligand.

Table 2: Cyclic Voltammetry Data for Dinuclear Metal Complexes with a Pyridazine-based Ligand in DMF

| Complex | Anodic Peak Potential (Epa) (V vs Ag/AgCl) | Cathodic Peak Potential (Epc) (V vs Ag/AgCl) | ΔE (V) |

|---|---|---|---|

| Cu(II) Complex | 0.75 | 0.03 | 0.72 |

| Fe(II) Complex | -0.67 | -0.47 | 0.20 |

| Ni(II) Complex | 0.71 | 0.12 | 0.59 |

Data from related pyrazolyl-pyridazine complexes illustrating typical redox behavior. analis.com.my

Mechanistic Investigations of Molecular and Biological Interactions

Molecular Recognition and Binding Mechanisms (Excluding Clinical Data)

The thiazole (B1198619) scaffold is a key feature in many biologically active compounds, mediating interactions with various receptors and enzymes. The mechanisms of these interactions are often complex, involving allosteric modulation and direct inhibition, which are highly dependent on the specific molecular structure.

Positive Allosteric Modulation of Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors by related analogs)

Positive allosteric modulators (PAMs) represent an important therapeutic strategy, as they enhance the effect of the body's natural neurotransmitters rather than replacing them. nih.gov This can lead to a more controlled and physiologically relevant response. nih.gov Thiazole-containing compounds have been identified as PAMs of nicotinic acetylcholine receptors (nAChRs), which are crucial targets for neurological and psychiatric conditions. nih.govnih.gov

PAMs bind to a site on the receptor that is different from the binding site of the endogenous agonist, such as acetylcholine. nih.gov This binding event induces a conformational change that can increase the receptor's affinity for the agonist, enhance the channel's opening frequency, or prolong the duration of channel activation. mdpi.comacs.org

Based on their effects, PAMs targeting the α7 nAChR are often categorized into two main types:

Type I PAMs: These modulators primarily increase the peak current response to an agonist without significantly affecting the rate of receptor desensitization. acs.org

Type II PAMs: These modulators not only increase the peak response but also markedly slow down the desensitization process, and can even reactivate receptors that are already in a desensitized state. mdpi.comacs.org

While direct studies on 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- as a PAM are not available, research on analogous structures provides insight into this potential activity. For instance, compounds with a 2-aminothiazole (B372263) core have been investigated for their modulatory effects. The specific substitutions on the thiazole and phenyl rings are critical in determining the potency and subtype selectivity of these modulators, for example, at the α7 versus the α4β2 nAChR subtypes. nih.govnih.gov The discovery of compounds like PNU-120596, a potent PAM of the α7 nAChR, highlights the therapeutic potential of molecules that can enhance receptor function. researchgate.net

Enzymatic Inhibition Studies (if relevant to analogous compounds)

Derivatives containing the 2-phenylthiazole (B155284) core structure have demonstrated significant inhibitory activity against a range of enzymes. This inhibition is a key mechanism for their observed biological effects.

Notably, 2-aminothiazole derivatives have been identified as potent inhibitors of several metabolic enzymes. nih.gov Studies have shown that these compounds can inhibit human carbonic anhydrase isoenzymes (hCA I and hCA II) as well as cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.comnih.gov The inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary strategy for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov

The inhibitory potency of these thiazole analogs is highly dependent on their specific chemical structure. For example, substitutions on the phenyl ring can dramatically alter the inhibition constant (Ki). One study found that a 2-amino-4-(4-chlorophenyl)thiazole was a highly effective inhibitor of hCA I, while a 2-amino-4-(4-bromophenyl)thiazole (B182969) showed the best inhibition against hCA II, AChE, and BChE. nih.gov Similarly, various thiazolylhydrazone derivatives have been synthesized and shown to be potent AChE inhibitors with IC50 values in the nanomolar range, comparable to the reference drug donepezil. mdpi.com Other research has identified thiazole derivatives that inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. nih.gov

| Analogous Compound Class | Target Enzyme | Potency (IC50 / Ki) |

| Thiazolylhydrazone derivatives | Acetylcholinesterase (AChE) | IC50: 0.028 - 0.147 µM mdpi.com |

| 2-Amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki: 0.008 µM nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki: 0.124 µM nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 µM nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 µM nih.gov |

| Benzofuran–thiazolylhydrazone derivative | Monoamine Oxidase A (MAO-A) | IC50: 0.073 µM nih.gov |

Structure-Activity Relationship (SAR) Elucidation for Chemical Features

The biological activity of thiazole derivatives is finely tuned by their structural features. Structure-activity relationship (SAR) studies have revealed key insights into how different substituents on the thiazole and associated phenyl rings influence their interactions with biological targets. nih.govijper.org

For cholinesterase inhibitors, the substitution pattern on the phenyl ring attached to the thiazole core is critical. Molecular docking studies have shown that these compounds can bind to both the catalytic active site and the peripheral anionic site of the AChE enzyme. mdpi.com The presence and position of substituents like halogens (chloro, fluoro) or methoxy (B1213986) groups can significantly impact binding affinity and inhibitory potency. mdpi.comtandfonline.com For instance, in one series of thiazolylhydrazone derivatives, a compound with a 2,4-dihydroxy substitution on the phenyl ring was found to be the most active AChE inhibitor. mdpi.com

In the context of antimicrobial activity, SAR studies on thiazoles have shown that:

The nature of the substituent at position 2 of the thiazole ring is crucial.

Electron-withdrawing groups on an attached phenyl ring often enhance activity. ijper.org

The position of substituents can be more important than their electron-donating or -withdrawing nature. For example, a para-substituted nitro group on a phenyl ring resulted in significantly higher AChE inhibitory activity compared to a meta-substituted nitro group. tandfonline.com

These studies underscore that minor chemical modifications can lead to substantial changes in biological effect, guiding the rational design of more potent and selective therapeutic agents. nih.govijper.org

Role of Intramolecular Interactions in Bioactivity (e.g., Hydrogen Bonding)

The specific three-dimensional shape and electronic properties of a molecule are critical for its biological function. In 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-, the potential for intramolecular interactions, particularly hydrogen bonding, plays a defining role in its structure and, by extension, its potential bioactivity. nih.gov

The arrangement of the hydroxyl group on the phenyl ring at the position ortho to the thiazole attachment point is crucial. This geometry allows for the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group (the donor) and the nitrogen atom of the thiazole ring (the acceptor). nih.govnih.goviaea.org This interaction has several important consequences:

Conformational Rigidity: The hydrogen bond locks the molecule into a more planar and rigid conformation. nih.gov Stabilizing the bioactive conformation of a molecule can reduce the entropic penalty upon binding to a receptor or enzyme, potentially leading to a stronger interaction. nih.gov

Electronic Properties: This intramolecular interaction is a key feature in a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govresearchgate.netacs.org In closely related compounds like 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), photoexcitation leads to an ultrafast transfer of the proton from the hydroxyl group to the thiazole nitrogen. nih.govresearchgate.netrsc.org This process is facilitated by the pre-existing hydrogen bond, which is strengthened in the excited state. nih.goviaea.org

Modulation of Bioactivity: The presence of the intramolecular hydrogen bond can mask the polar hydroxyl and nitrogen groups, which may influence properties like membrane permeability and desolvation upon binding to a target. nih.gov Studies comparing compounds capable of forming such bonds with analogs where the hydroxyl group is moved or replaced (e.g., with a methoxy group) often show significant differences in biological activity, highlighting the specific importance of this interaction. scispace.comresearchgate.net

Theoretical and experimental studies on HBT and its derivatives have confirmed that this intramolecular hydrogen bond is a dominant feature influencing their photophysical properties and stability. nih.goviaea.orgrsc.org This principle is directly applicable to the 2-(2-hydroxyphenyl)thiazole core, suggesting that this internal hydrogen bond is a key determinant of its molecular behavior and biological potential.

Advanced Applications and Future Research Directions

Design and Development of Next-Generation Analogs of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)-

The core structure of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- serves as a foundational template for designing next-generation analogs with tailored properties. The development of such analogs is driven by structure-activity relationship (SAR) studies, which aim to enhance or modify the compound's intrinsic characteristics through systematic chemical modifications.

Key strategies for analog design include:

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the 2-hydroxyphenyl moiety can modulate electronic properties, lipophilicity, and steric profile. These changes can fine-tune the molecule's interactions with biological targets or its properties as a material precursor.

Modification of the Methanol (B129727) Group: The primary alcohol at the 4-position of the thiazole (B1198619) ring is a prime site for derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into ethers to explore new chemical space and introduce different functionalities. For instance, converting the alcohol to a methanone (B1245722) introduces a ketone linkage, creating compounds like the [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which have been explored as potential bioisosteres of other active compounds. nih.gov

Alterations to the Thiazole Core: While less common, modifications to the thiazole ring itself, or its replacement with other bioisosteric heterocycles like oxazole (B20620) or imidazole, could be explored to investigate the importance of the sulfur and nitrogen atoms for specific applications.

The synthesis of these new derivatives often employs established synthetic methodologies for thiazoles, providing a robust platform for generating a diverse range of next-generation compounds. researchgate.net

Table 1: Strategies for Analog Design

| Modification Site | Rationale | Potential New Functionalities |

|---|---|---|

| 2-Hydroxyphenyl Ring | Modulate electronics, sterics, and lipophilicity. | Enhanced binding affinity, altered solubility, new interaction points. |

| 4-Thiazolemethanol Group | Introduce diverse functional groups. | Ketones, esters, ethers, carboxylic acids for new chemical linkages. |

Potential Applications in Catalysis and Materials Science (theoretical)

The inherent chemical features of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- suggest its potential, both as a ligand in catalysis and as a monomeric unit in materials science.

Catalysis: The 2-(2-hydroxyphenyl)thiazole motif is an effective bidentate chelating agent. The phenolic oxygen and the thiazole nitrogen can coordinate with various transition metals (e.g., Platinum (II), Copper (II), Zinc (II)) to form stable metal complexes. ekb.egnih.gov These complexes are theoretical candidates for catalytic applications. For instance, thiazolium ions, derived from the thiazole ring, are known to be effective catalysts in reactions like the benzoin (B196080) condensation. researchgate.net The development of chiral metal complexes based on this scaffold could lead to novel asymmetric catalysts. High-throughput screening of libraries of such metal complexes could accelerate the discovery of functional catalysts for various organic transformations. chemrxiv.org

Materials Science: Thiazole-containing compounds are recognized for their thermal stability and unique optical properties, making them attractive building blocks for functional organic materials. researchgate.net

Polymers: The bifunctional nature of the molecule (the hydroxyl groups) allows it to act as a monomer in polymerization reactions, potentially leading to the synthesis of novel polyethers or polyesters with recurring thiazole units in the backbone. acs.orgresearchgate.net Such polymers could exhibit enhanced thermal resistance or specific optoelectronic properties.

Organic Electronics: Derivatives of 2-(2-hydroxyphenyl)benzothiazole (B1206157), a structurally similar compound, are known fluorophores that can be functionalized to create materials with tunable emission colors across the visible spectrum. researchgate.net This suggests that analogs of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- could be developed for use in organic light-emitting diodes (OLEDs). researchgate.net

Fluorescent Materials: Thiazolo[5,4-d]thiazole derivatives have been investigated for solid-state applications in photonics and optical devices due to their fluorescent properties. rsc.org This indicates a promising avenue for developing solid-state emitters based on the subject compound's core structure.

Methodological Innovations in Characterization and Computational Chemistry

Advancements in analytical and computational methods are crucial for understanding and predicting the behavior of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- and its derivatives.

Characterization Techniques: The structural elucidation of newly synthesized analogs relies on a suite of modern spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. nih.gov

Infrared (IR) Spectroscopy: FTIR analysis helps identify key functional groups, such as the O-H stretch of the alcohol and phenol (B47542), and the C=N and C-S vibrations characteristic of the thiazole ring. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.com

Computational Chemistry: In silico methods provide deep insights into the molecule's properties and potential interactions, guiding rational design and saving experimental resources.

Density Functional Theory (DFT): DFT calculations are widely used to optimize the molecular geometry and predict electronic properties. researchgate.net This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge distribution and reactivity. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability. mdpi.com

Molecular Docking: This technique simulates the interaction of the molecule with the active site of a protein or other biological target, predicting binding conformations and affinities. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting non-covalent interactions. researchgate.net

Table 2: Application of Advanced Chemistry Methods

| Method | Purpose | Key Insights |

|---|---|---|

| NMR, IR, Mass Spec | Structural Characterization | Confirmation of chemical structure, functional groups, and molecular formula. nih.govresearchgate.netmdpi.com |

| Density Functional Theory (DFT) | Electronic Structure Prediction | Optimized geometry, HOMO-LUMO energy gap, reactivity indices. researchgate.netmdpi.com |

| Molecular Docking | Interaction Simulation | Prediction of binding modes and affinity with biological targets. nih.govnih.gov |

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of compounds for high-throughput screening. nih.gov The 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- scaffold is well-suited for integration into such libraries due to its synthetic tractability and multiple points for diversification.

The process involves systematically combining a set of core building blocks to create a library of structurally related analogs. nih.govimperial.ac.uk For this compound, the thiazole core would serve as the central scaffold. Different substituted benzaldehydes could be used to vary the phenyl ring portion, while a range of reagents could modify the methanol group in parallel synthesis formats. The synthesis of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones demonstrates the feasibility of this approach. nih.gov

Modern "green" synthesis techniques, such as microwave-assisted reactions, ultrasound irradiation, and multi-component reactions, are particularly amenable to combinatorial library synthesis, offering advantages like shorter reaction times and higher yields. nih.govnih.gov By incorporating this scaffold into combinatorial workflows, researchers can efficiently explore vast chemical space to discover new molecules for applications in drug discovery, materials science, or catalysis. chemrxiv.orgnih.gov

Emerging Roles in Chemical Biology Research (excluding specific biological effects)

Beyond its potential as a precursor for therapeutic agents, 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- and its derivatives can serve as valuable tools in chemical biology to probe and understand complex biological systems.

Fluorescent Probes and Bioimaging: The structurally related 2-(2-hydroxyphenyl)benzothiazole (HBT) scaffold is a well-known fluorophore that exhibits unique photophysical properties, including excited-state intramolecular proton transfer (ESIPT). nih.gov HBT derivatives have been developed for fluorescence imaging applications. nih.gov By analogy, analogs of 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- could be designed as fluorescent probes to visualize specific cellular components or processes without necessarily exerting a biological effect themselves.

Chelators and Sensors: The ortho-hydroxyphenyl group combined with the thiazole nitrogen forms a strong chelation site for metal ions. nih.gov This property can be exploited to design chemical probes that act as sensors for biologically relevant metal ions like Zn²⁺ or Cu²⁺. Binding of a target ion could induce a change in the molecule's fluorescence or other spectroscopic properties, allowing for its detection and quantification in biological environments.

Scaffolds for Target Identification: The core structure can be functionalized with reactive groups or tags (like biotin (B1667282) or alkynes for click chemistry) to create chemical probes. These probes can be used in activity-based protein profiling (ABPP) or other chemical proteomics techniques to identify novel protein binding partners within a cell, thereby elucidating biological pathways or identifying new therapeutic targets.

By leveraging these properties, the 4-Thiazolemethanol, 2-(2-hydroxyphenyl)- scaffold provides a platform for developing sophisticated chemical tools to advance our understanding of biology at the molecular level.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Substituent scanning (e.g., replacing -OH with -OCH₃ or halogens) paired with molecular docking (PDB: enzyme targets like COX-2 or CYP450) identifies pharmacophores. Free-Wilson analysis quantifies group contributions to activity, while QSAR models (e.g., CoMFA) predict optimal logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.